molecular formula C5H5N3S2 B8742179 2-(Methylthio)imidazo[2,1-b][1,3,4]thiadiazole CAS No. 1206207-42-2

2-(Methylthio)imidazo[2,1-b][1,3,4]thiadiazole

Cat. No. B8742179
Key on ui cas rn: 1206207-42-2
M. Wt: 171.2 g/mol
InChI Key: PZZJPGFYQFZEJC-UHFFFAOYSA-N
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Patent
US08389554B2

Procedure details

2-Methylsulfanyl-imidazo[2,1-b][1,3,4]thiadiazole (100.00 mg; 0.43 mmol; 1.00 eq.) was dissolved in CH3CN (4.00 ml) protected from light. Then, n-iodosuccinimide (97.22 mg; 0.43 mmol; 1.00 eq.) was added and the reaction was stirred overnight. The reaction was not completed. N-iodosuccinimide (388.88 mg; 1.73 mmol; 4.00 eq.) was added and the reaction was stirred at room temperature. After 1 day, the reaction was finished. A saturated solution of sodium thiosulfate was added and the aqueous phase was extracted 2 times with DCM. The combined organics were washed with saturated aqueous NaHCO3, NH4Cl, brine, dried over MgSO4 to give 127.6 mg of the desired product as a pale yellow solid.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
97.22 mg
Type
reactant
Reaction Step Two
Quantity
388.88 mg
Type
reactant
Reaction Step Three
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[S:7][C:6]2=[N:8][CH:9]=[CH:10][N:5]2[N:4]=1.C1C(=O)N([I:18])C(=O)C1.S([O-])([O-])(=O)=S.[Na+].[Na+]>CC#N>[I:18][C:10]1[N:5]2[C:6]([S:7][C:3]([S:2][CH3:1])=[N:4]2)=[N:8][CH:9]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
CSC1=NN2C(S1)=NC=C2
Name
Quantity
4 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
97.22 mg
Type
reactant
Smiles
C1CC(=O)N(C1=O)I
Step Three
Name
Quantity
388.88 mg
Type
reactant
Smiles
IN1C(CCC1=O)=O
Step Four
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred at room temperature
WAIT
Type
WAIT
Details
After 1 day
Duration
1 d
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted 2 times with DCM
WASH
Type
WASH
Details
The combined organics were washed with saturated aqueous NaHCO3, NH4Cl, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
IC1=CN=C2SC(=NN21)SC
Measurements
Type Value Analysis
AMOUNT: MASS 127.6 mg
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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